molecular formula C8H7F3N2O3 B12867318 4-Methoxy-2-nitro-5-(trifluoromethyl)aniline

4-Methoxy-2-nitro-5-(trifluoromethyl)aniline

Cat. No.: B12867318
M. Wt: 236.15 g/mol
InChI Key: ITYOSBULVSXIHN-UHFFFAOYSA-N
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Description

4-Methoxy-2-nitro-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7F3N2O3 It is a derivative of aniline, where the aniline ring is substituted with methoxy, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-nitro-5-(trifluoromethyl)aniline typically involves the nitration of 4-methoxyaniline followed by the introduction of the trifluoromethyl group. One common method involves the following steps:

    Nitration: 4-Methoxyaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the methoxy group.

    Trifluoromethylation: The nitro compound is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-nitro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The aniline ring can be oxidized to form quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong bases for nucleophilic aromatic substitution.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 4-Methoxy-2-amino-5-(trifluoromethyl)aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Quinone derivatives.

Scientific Research Applications

4-Methoxy-2-nitro-5-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-nitro-5-(trifluoromethyl)aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-(trifluoromethyl)aniline: Similar structure but lacks the nitro group.

    4-Nitro-2-(trifluoromethyl)aniline: Similar structure but lacks the methoxy group.

    2-Fluoro-5-(trifluoromethyl)aniline: Similar structure but has a fluoro group instead of a methoxy group.

Uniqueness

4-Methoxy-2-nitro-5-(trifluoromethyl)aniline is unique due to the presence of all three substituents (methoxy, nitro, and trifluoromethyl) on the aniline ring. This combination of groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H7F3N2O3

Molecular Weight

236.15 g/mol

IUPAC Name

4-methoxy-2-nitro-5-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7F3N2O3/c1-16-7-3-6(13(14)15)5(12)2-4(7)8(9,10)11/h2-3H,12H2,1H3

InChI Key

ITYOSBULVSXIHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(F)(F)F)N)[N+](=O)[O-]

Origin of Product

United States

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